D-4-Chlorophenylglycine HCl

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZFBXOENJDFCO-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495163 | |

| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108392-76-3 | |

| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to D-4-Chlorophenylglycine HCl in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-4-Chlorophenylglycine HCl, a non-proteinogenic amino acid, has emerged as a significant tool in biochemical research, primarily recognized for its role as a competitive inhibitor of the cystine/glutamate antiporter, known as system xc-. This transporter plays a crucial role in maintaining cellular redox balance by mediating the uptake of cystine, a precursor for the antioxidant glutathione (GSH), in exchange for intracellular glutamate. Dysregulation of system xc- has been implicated in various pathological conditions, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biochemical applications of this compound, with a focus on its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and the signaling pathways it modulates.

Introduction: The Cystine/Glutamate Antiporter (System xc-)

System xc- is a heterodimeric amino acid transporter composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2).[1][2] The primary function of this antiporter is the cellular uptake of extracellular cystine in a 1:1 exchange for intracellular glutamate.[1][2] Once inside the cell, cystine is rapidly reduced to two molecules of cysteine, the rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH). Consequently, system xc- is a critical player in cellular defense against oxidative stress.

However, the obligatory export of glutamate can have significant pathophysiological consequences, particularly in the central nervous system (CNS). Elevated extracellular glutamate levels can lead to excitotoxicity, a process that contributes to neuronal cell death in various neurological disorders.[2] Furthermore, many cancer cells upregulate system xc- to meet their high demand for antioxidants to combat the increased production of reactive oxygen species (ROS) associated with rapid proliferation, making system xc- a promising target in oncology.[3]

This compound: An Inhibitor of System xc-

This compound, also known as (R)-4-Chlorophenylglycine HCl, is a synthetic amino acid derivative that acts as a competitive inhibitor of system xc-. Its structure mimics that of the natural substrates, allowing it to bind to the transporter and block the uptake of cystine. This inhibition leads to a cascade of downstream cellular events, primarily stemming from the depletion of intracellular glutathione.

Mechanism of Action

As a competitive inhibitor, this compound competes with extracellular cystine for binding to the xCT subunit of the system xc- transporter. By occupying the binding site, it prevents the translocation of cystine into the cell, thereby disrupting the cystine-glutamate exchange. This leads to a reduction in the intracellular pool of cysteine available for glutathione synthesis.

Quantitative Data on Inhibitory Activity

The inhibitory potency of D-4-Chlorophenylglycine (referred to as (R)-4CPG in the cited literature) on system xc- has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Assay | Cell Line | Buffer Conditions | IC50 (μM) |

| (R)-4CPG | [14C]-cystine uptake | CCF-STTG-1 (human astrocytoma) | Not specified | 200 - 600 |

| (S)-4CPG | [14C]-cystine uptake | CCF-STTG-1 (human astrocytoma) | Not specified | 200 - 600 |

| Glutamate | [14C]-cystine uptake | CCF-STTG-1 (human astrocytoma) | Not specified | 200 - 600 |

| Sulfasalazine (SAS) | [14C]-cystine uptake | CCF-STTG-1 (human astrocytoma) | Not specified | 200 - 600 |

Table 1: IC50 values for the inhibition of [14C]-cystine uptake by various compounds, including (R)-4CPG. Data extracted from a table in a high-throughput assay development study.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on system xc-.

[14C]-Cystine Uptake Assay

This assay directly measures the inhibition of cystine import into cells.

Materials:

-

Cell line with high system xc- expression (e.g., human glioma cells, HeLa cells).[5][6]

-

Cell culture medium (e.g., RPMI 1640 or DMEM).[6]

-

Fetal bovine serum (FBS) and L-glutamine.[6]

-

Phosphate-buffered saline (PBS).[6]

-

[14C]-L-cystine.

-

This compound and other test compounds.

-

Scintillation counter.

-

12-well or 96-well cell culture plates.[6]

Procedure:

-

Cell Seeding: Seed cells in a 12-well or 96-well plate at a density that allows them to reach confluence on the day of the experiment. Culture the cells at 37°C in a 5% CO2 incubator.[6]

-

Cell Washing: On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed PBS to remove any residual medium and extracellular amino acids.[6]

-

Pre-incubation: Add a pre-warmed, sodium-free uptake buffer to the cells and incubate for a short period (e.g., 10-20 minutes) to equilibrate.

-

Inhibition: Remove the pre-incubation buffer and add the uptake buffer containing various concentrations of this compound or other inhibitors.

-

Initiation of Uptake: To initiate the uptake, add the uptake buffer containing a fixed concentration of [14C]-L-cystine (e.g., 2 µM) to each well.[6]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes), ensuring the uptake is within the linear range.[4]

-

Termination of Uptake: To stop the reaction, rapidly remove the radioactive uptake buffer and wash the cells multiple times with ice-cold PBS to remove any non-internalized [14C]-L-cystine.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein content in each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Glutamate Release Assay

This assay indirectly measures the activity of system xc- by quantifying the amount of glutamate released from the cells.

Materials:

-

Cell line with high system xc- expression.

-

Cell culture medium.

-

Earle's Balanced Salt Solution (EBSS) or other suitable buffer.[4]

-

Cystine.

-

This compound and other test compounds.

-

Glutamate oxidase, horseradish peroxidase (HRP), and Amplex UltraRed reagent.[4]

-

Fluorescence plate reader.

-

96-well or 384-well plates.[4]

Procedure:

-

Cell Seeding: Seed cells in a 96-well or 384-well plate and grow to confluence.[4]

-

Cell Washing: Wash the cells with pre-warmed EBSS.[4]

-

Initiation of Glutamate Release: Add pre-warmed EBSS containing a fixed concentration of cystine (e.g., 80 µM) to induce glutamate release.[4] Include various concentrations of this compound in the respective wells.

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 2 hours).[4]

-

Detection of Glutamate: Add a detection cocktail containing glutamate oxidase, HRP, and Amplex UltraRed to each well. Glutamate oxidase catalyzes the oxidation of glutamate, producing hydrogen peroxide, which in the presence of HRP, reacts with Amplex UltraRed to generate a fluorescent product.[4]

-

Measurement: Measure the fluorescence using a plate reader at an excitation of ~530 nm and an emission of ~590 nm.[4]

-

Data Analysis: Calculate the rate of fluorescence change, which is proportional to the amount of glutamate released. Determine the IC50 value as described for the cystine uptake assay.

Signaling Pathways and Cellular Consequences

The inhibition of system xc- by this compound triggers a cascade of intracellular events, primarily driven by the depletion of glutathione and the subsequent increase in oxidative stress.

Inhibition of system xc- by this compound blocks cystine uptake, leading to a depletion of intracellular cysteine and subsequently, glutathione.[3] This compromises the cell's antioxidant defense, resulting in an accumulation of reactive oxygen species (ROS) and a state of oxidative stress.[3] Prolonged oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to programmed cell death. One such form of iron-dependent cell death, known as ferroptosis, is a notable consequence of system xc- inhibition.[7]

Applications in Drug Development and Research

The ability of this compound to inhibit system xc- makes it a valuable tool for:

-

Studying Oxidative Stress: By depleting intracellular glutathione, it provides a model to investigate the cellular responses to oxidative stress.

-

Neuroscience Research: It is used to study the role of glutamate excitotoxicity in neurodegenerative diseases and to screen for neuroprotective compounds.[2]

-

Cancer Biology: As many cancer cells are dependent on system xc- for survival, this compound can be used to explore this transporter as a therapeutic target in oncology.[3]

-

Drug Discovery: It can serve as a reference compound in high-throughput screening campaigns aimed at identifying novel and more potent inhibitors of system xc-.[5]

Conclusion

This compound is a potent and specific tool for the biochemical investigation of the cystine/glutamate antiporter, system xc-. Its ability to competitively inhibit cystine uptake provides a means to probe the critical role of this transporter in cellular redox homeostasis and glutamate signaling. The detailed experimental protocols and understanding of the downstream signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of diseases where system xc- is implicated. Further research into the development of even more potent and specific inhibitors based on the structure of this compound holds significant promise for future therapeutic strategies.

References

- 1. scispace.com [scispace.com]

- 2. jneurosci.org [jneurosci.org]

- 3. Inhibition of cystine uptake disrupts the growth of primary brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. High-Throughput Assay Development for Cystine-Glutamate Antiporter (xc-) Highlights Faster Cystine Uptake than Glutamate Release in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, also known as (R)-4-chlorophenylglycine hydrochloride, is a non-proteinogenic amino acid derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a chiral building block for the stereospecific synthesis of various active pharmaceutical ingredients (APIs). The defined stereochemistry at the alpha-carbon is crucial for the biological activity and efficacy of the final drug products. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological significance of (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride.

Physicochemical Properties

The hydrochloride salt of (R)-2-amino-2-(4-chlorophenyl)acetic acid exhibits distinct physicochemical properties compared to its free amino acid form. These properties are critical for its handling, formulation, and application in synthetic chemistry.

Table 1: Physicochemical Data for (R)-2-amino-2-(4-chlorophenyl)acetic acid and its Hydrochloride Salt

| Property | (R)-2-amino-2-(4-chlorophenyl)acetic acid | (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride |

| Synonyms | (R)-4-Chlorophenylglycine, D-4-Chlorophenylglycine[1][2] | D-4-Chlorophenylglycine hydrochloride |

| CAS Number | 43189-37-3[1] | 108392-76-3 |

| Molecular Formula | C₈H₈ClNO₂[1] | C₈H₉Cl₂NO₂ |

| Molecular Weight | 185.61 g/mol [1] | 222.07 g/mol |

| Appearance | White to off-white crystalline powder[3][4] | No data available |

| Melting Point | 145-150 °C[3][4] (for the free amino acid) | No data available |

| Solubility | Soluble in water and alcohol solvents; insoluble in non-polar solvents.[3][4] Soluble in 0.1 M NaOH (almost transparent).[3] | No data available |

| pKa (Predicted) | 1.81 ± 0.10[2] | No data available |

Note: The melting point for the free amino acid can vary, with some sources indicating a range of 220-230 °C for the racemic mixture.[2][5]

Spectroscopic Data (Predicted for the Free Amino Acid)

Table 2: Predicted ¹H and ¹³C NMR Data for (R)-2-amino-2-(4-chlorophenyl)acetic acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 7.3 - 7.5 | Doublet |

| α-H | ~4.5 - 5.0 | Singlet/Doublet |

| NH₂ | Variable | Broad Singlet |

| COOH | Variable | Broad Singlet |

| ¹³C NMR | ||

| C=O (Carboxyl) | ~175 | - |

| Aromatic (C-Cl) | ~138 | - |

| Aromatic (C-CH) | ~135 | - |

| Aromatic (CH) | ~129 | - |

| Aromatic (CH) | ~128 | - |

| α-C | ~58 | - |

Table 3: Predicted IR and Mass Spectrometry Data for (R)-2-amino-2-(4-chlorophenyl)acetic acid

| Spectroscopy | Predicted Peaks/Signals |

| IR Spectroscopy | N-H stretch (amino group), O-H and C=O stretch (carboxylic acid), C-Cl stretch, aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (185.61 g/mol ). |

Synthesis and Chiral Resolution

The production of enantiomerically pure (R)-2-amino-2-(4-chlorophenyl)acetic acid is paramount for its use in pharmaceuticals. The common strategies involve the synthesis of a racemic mixture followed by chiral resolution. The hydrochloride salt is typically formed in the final step by treating the purified free amino acid with hydrochloric acid.

Synthesis of Racemic 2-amino-2-(4-chlorophenyl)acetic acid

A prevalent method for synthesizing the racemic mixture is the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

-

Reaction: 4-chlorobenzaldehyde is reacted with ammonium bicarbonate and sodium cyanide in a suitable solvent system (e.g., methanol/water).

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic 2-amino-2-(4-chlorophenyl)acetic acid.

-

Isolation: The product is isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Chiral Resolution

Enzymatic kinetic resolution is a highly effective method for separating the enantiomers.

Experimental Protocol: Enzymatic Kinetic Resolution

-

N-Acetylation: The racemic amino acid is first protected, for example, by N-acetylation using acetic anhydride.

-

Enzymatic Hydrolysis: The N-acetylated racemate is then treated with an immobilized enzyme, such as penicillin G acylase. The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.

-

Separation: The free (S)-amino acid and the N-acetyl-(R)-amino acid can be separated based on differences in their solubility at various pH values.

-

Deprotection: The isolated N-acetyl-(R)-2-amino-2-(4-chlorophenyl)acetic acid is then deprotected, typically by acid hydrolysis, to yield the desired (R)-enantiomer.

-

Purification: The final product is purified by recrystallization.

Analytical Methods

The chemical purity and enantiomeric excess of (R)-2-amino-2-(4-chlorophenyl)acetic acid are critical quality attributes. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Chiral HPLC for Enantiomeric Purity

Experimental Protocol: Chiral HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential for separating the enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) for normal-phase chromatography, or a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220-230 nm).

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

-

Quantification: The enantiomeric excess is determined by comparing the peak areas of the (R) and (S) enantiomers in the chromatogram.

Biological Significance and Applications

The primary biological significance of (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride lies in its role as a key chiral precursor in the synthesis of stereospecific pharmaceuticals.[1] Direct pharmacological data for the compound itself is limited in publicly available literature.

Chiral Building Block in Drug Synthesis

The stereochemistry of a drug molecule is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. (R)-2-amino-2-(4-chlorophenyl)acetic acid provides a scaffold with a predefined stereocenter, which is incorporated into the final API.

A notable example is its use as a crucial intermediate in the synthesis of Trelagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[6] Trelagliptin's efficacy is dependent on its specific stereochemistry, highlighting the importance of the enantiopurity of its building blocks.[6]

Potential Biological Interactions

While not extensively studied for its direct biological effects, as a derivative of the neurotransmitter glycine, it is plausible that (R)-2-amino-2-(4-chlorophenyl)acetic acid could interact with metabolic pathways related to amino acids or neurotransmitter systems.[6] Furthermore, other phenylglycine derivatives have been shown to interact with glutamate receptors in the central nervous system, suggesting a potential area for future investigation for this compound.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For the racemic mixture, (±)-4-Chlorophenylglycine, the following hazard statements have been noted: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

Conclusion

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride is a valuable chiral building block in the pharmaceutical industry. Its significance is primarily derived from its role in the stereospecific synthesis of complex active pharmaceutical ingredients, where the chirality it imparts is essential for the desired therapeutic effect. While information on its direct biological activity and comprehensive physicochemical properties of the hydrochloride salt is limited, the established synthetic and analytical protocols enable its effective use in drug development. Further research into its potential direct biological interactions and a more detailed characterization of the hydrochloride salt would be beneficial for expanding its applications.

References

An In-depth Technical Guide to D-4-Chlorophenylglycine HCl: Molecular Structure and Weight

For Immediate Release

This technical guide offers a detailed analysis of the molecular structure and weight of D-4-Chlorophenylglycine hydrochloride (HCl). Prepared for researchers, scientists, and professionals in drug development, this document provides precise data, and structural visualizations to support advanced research and formulation activities.

Quantitative Molecular Data

The fundamental chemical properties of D-4-Chlorophenylglycine HCl are summarized below. The molecular formula was determined to be C₈H₉Cl₂NO₂.[1] The total molecular weight is a sum of the atomic weights of its constituent atoms.

| Property | Data |

| Molecular Formula | C₈H₉Cl₂NO₂ |

| Molecular Weight | 222.07 g/mol |

Atomic Composition and Weight Contribution

The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms. The table below details the atomic composition and the contribution of each element to the overall molecular weight.

| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 8 | ~12.011 | 96.088 |

| Hydrogen | H | 9 | ~1.008 | 9.072 |

| Chlorine | Cl | 2 | ~35.453 | 70.906 |

| Nitrogen | N | 1 | ~14.007 | 14.007 |

| Oxygen | O | 2 | ~15.999 | 31.998 |

| Total | 22 | ~222.071 |

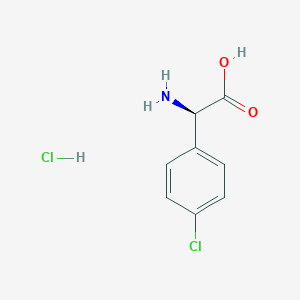

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the spatial arrangement of atoms and the covalent bonds that form the molecule, including the 4-chlorophenyl ring, the chiral center at the alpha-carbon, and the associated hydrochloride salt.

Caption: 2D structure of this compound.

References

An In-depth Technical Guide to (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride (CAS Number: 108392-76-3)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Properties

The chemical compound identified by CAS number 108392-76-3 is (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride , also commonly known as D-4-Chlorophenylglycine HCl . It is a non-proteinogenic amino acid derivative, meaning it is not one of the 20 common amino acids found in proteins. Its structure features a central chiral carbon, making it an important chiral building block in organic synthesis, particularly for the pharmaceutical industry.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various chemical reactions and biological assays.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride is provided in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 108392-76-3 |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride[1] |

| Synonyms | This compound, (R)-4-Chlorophenylglycine hydrochloride, D-p-Chlorophenylglycine hydrochloride |

| Molecular Formula | C₈H₉Cl₂NO₂[1] |

| Molecular Weight | 222.07 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in water |

Note: Some physical properties like melting and boiling points are not consistently reported in the available literature.

Synthesis and Manufacturing

The enantiomerically pure form of (R)-2-amino-2-(4-chlorophenyl)acetic acid is crucial for its application in the synthesis of stereospecific pharmaceuticals. Several synthetic strategies have been developed to achieve high enantiomeric purity.

Experimental Protocol: Enantioselective Synthesis via Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of an enzyme to separate the desired (R)-enantiomer from a racemic mixture.

Materials:

-

Racemic N-acetyl-4-chlorophenylglycine

-

Immobilized Penicillin G Acylase (PGA)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

Procedure:

-

Enzymatic Hydrolysis: A solution of racemic N-acetyl-4-chlorophenylglycine is prepared in an aqueous buffer at a controlled pH (typically around 7.5-8.0).

-

Immobilized Penicillin G Acylase is added to the solution. The enzyme selectively hydrolyzes the acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-4-chlorophenylglycine unreacted.

-

The reaction is monitored by HPLC to determine the extent of conversion.

-

Separation: Upon completion, the enzyme is filtered off for reuse. The solution now contains (S)-4-chlorophenylglycine and N-acetyl-(R)-4-chlorophenylglycine.

-

The pH of the solution is adjusted to a value where the solubilities of the two compounds differ significantly, allowing for their separation by fractional crystallization or chromatography.

-

Hydrolysis of the (R)-enantiomer: The isolated N-acetyl-(R)-4-chlorophenylglycine is then subjected to acidic or basic hydrolysis to remove the acetyl group, yielding the final product, (R)-2-amino-2-(4-chlorophenyl)acetic acid.

-

The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The precipitate is then filtered, washed, and dried.

-

The final product is converted to the hydrochloride salt by treatment with hydrochloric acid.

Experimental Workflow: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids. An asymmetric variation can be employed to favor the formation of the (R)-enantiomer.

Biological Activity and Applications

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride is primarily utilized as a chiral intermediate in the synthesis of more complex and biologically active molecules, particularly in the field of antibiotics.

Antimicrobial Potential

While this compound itself is not typically used as an antibiotic, its structural motif is found in several potent antimicrobial agents. It serves as a key precursor for the side chains of semi-synthetic β-lactam antibiotics. The rationale is to create novel antibiotic structures that can evade bacterial resistance mechanisms.

Quantitative Data: Currently, there is a lack of publicly available, specific quantitative data (e.g., Minimum Inhibitory Concentration (MIC), IC₅₀, EC₅₀, or Kᵢ values) for the direct antimicrobial activity of (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride against various microbial strains. Research has focused more on the biological activity of the final synthesized antibiotic derivatives rather than the precursor itself.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound ((R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and then diluted to the final desired concentration in CAMHB.

-

Compound Dilution: A serial dilution of the test compound is prepared in the microtiter plate wells using CAMHB.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways

There is currently no direct evidence in the reviewed literature to suggest that (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride is a direct modulator of specific signaling pathways. Its biological relevance appears to stem from its incorporation into larger molecules that have defined mechanisms of action, such as the inhibition of bacterial cell wall synthesis in the case of β-lactam antibiotics.

The logical relationship of its use in drug development can be visualized as follows:

Safety and Handling

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride (CAS 108392-76-3) is a valuable chiral building block for the synthesis of pharmaceuticals, particularly novel antibiotics. While its own biological activity is not extensively characterized with quantitative data, its role as a precursor is well-established. Researchers and drug development professionals can utilize the synthetic protocols outlined in this guide for the creation of new chemical entities. Further investigation into the direct biological effects and potential signaling pathway interactions of this compound and its close derivatives may reveal new therapeutic applications.

References

The Rising Profile of D-4-Chlorophenylglycine Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic amino acid D-4-chlorophenylglycine, a non-proteinogenic α-amino acid, has emerged as a pivotal scaffold in medicinal chemistry. Its derivatives are demonstrating a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current research, focusing on the diverse biological activities, quantitative data, and experimental methodologies associated with D-4-chlorophenylglycine derivatives.

Anti-inflammatory Activity

A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. The design of these compounds leverages the glycine side arm to potentially improve physicochemical and biological properties.[1]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of these derivatives was assessed using the carrageenan-induced rat paw edema assay. The percentage of edema inhibition was measured at a dose of 50 mg/kg.

| Compound | % Inhibition of Edema |

| 6 | 51.82 |

| 7 | 43.80 |

| 3 | 40.39 |

| Table 1: Anti-inflammatory activity of N-(4-substituted phenyl)glycine derivatives.[1] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

The anti-inflammatory activity of the synthesized compounds was determined in vivo using a standard carrageenan-induced rat paw edema model.

-

Animal Model: Adult male Wistar rats are used for the experiment.

-

Compound Administration: The test compounds are administered orally at a dose of 50 mg/kg. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.

Enzyme Inhibition

Derivatives of chlorophenylglycine have been investigated as inhibitors of several key enzymes implicated in various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

(R)-4-Chlorophenylglycine is a key building block in the synthesis of Trelagliptin, a potent and long-acting DPP-4 inhibitor used in the treatment of type 2 diabetes.[2] The inhibitory activity of Trelagliptin has been compared to other DPP-4 inhibitors like Alogliptin and Sitagliptin.

| Inhibitor | IC50 (nM) |

| Trelagliptin | 4.2 |

| Alogliptin | ~17 |

| Sitagliptin | ~50 |

| Table 2: Comparative IC50 values of DPP-4 inhibitors.[2] |

Diacylglycerol Lipase (DAGL) Inhibition

N-benzylic substituted glycine sulfonamides, which are structurally related to ((3-Chlorophenyl)sulfonyl)glycine, have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), an important enzyme in the endocannabinoid signaling pathway.[3]

The inhibitory activity against human diacylglycerol lipase α (hDAGLα) is presented as the half-maximal inhibitory concentration (IC50).

| Compound ID | R Group (N-benzylic substitution) | hDAGLα IC50 (nM) |

| 1 | 4-chlorobenzyl | 80 |

| 2 | 3-chlorobenzyl | 510 |

| 3 | 2-chlorobenzyl | 600 |

| 4 | 4-methoxybenzyl | 150 |

| 5 | 4-(trifluoromethyl)benzyl | 60 |

| 6 | 2,4-dichlorobenzyl | 30 |

| 7 | 3,4-dichlorobenzyl | 20 |

| 8 | naphthalen-2-ylmethyl | 10 |

| 9 | biphenyl-4-ylmethyl | 5 |

| Table 3: Structure-Activity Relationship of Glycine Sulfonamide Inhibitors of DAGL.[3] |

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against DAGL.[3]

-

Materials: Human DAGLα enzyme, fluorescent substrate (e.g., 6,8-Difluoro-4-methylumbelliferyl octanoate), assay buffer, test compounds, and 96-well black microplates.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the compound dilutions.

-

Add the DAGLα enzyme solution and incubate to allow for compound binding.

-

Initiate the reaction by adding the fluorescent substrate.

-

Monitor the increase in fluorescence intensity over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the fluorescence-based DAGL inhibition assay.

α-Glucosidase and α-Amylase Inhibition

Certain amino acid derivatives have been investigated for their inhibitory potential against digestive enzymes like α-glucosidase and pancreatic α-amylase, suggesting their utility as hypoglycemic agents.[4] While not directly D-4-chlorophenylglycine derivatives, the study on related amino acid derivatives provides valuable insights. One of the tested compounds, PPC101, which is a derivative of a different amino acid, showed potent inhibition.

| Compound | α-Glucosidase IC50 (µM) | Pancreatic α-Amylase IC50 (µM) |

| PPC89 | 353.00 ± 6.03 | 171.30 ± 13.57 |

| PPC101 | 51.00 ± 1.73 | 162.00 ± 1.73 |

| Acarbose (Control) | 639.00 ± 4.62 | 326.00 ± 3.21 |

| Table 4: Inhibitory potential of amino acid derivatives against digestive enzymes.[4] |

Antimicrobial and Antifungal Activity

Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Additionally, piperazine derivatives have shown significant antimicrobial and antifungal properties.[6] N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have also been explored for their antimicrobial and antibiofilm activities.[7]

The antibacterial activity of 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives was found to be significant, particularly those containing nitrogen heterocyclic rings like pyridine, quinoline, imidazole, and indole.[5]

Anticancer Activity

Symmetrical chlorophenylamino-s-triazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.[8] Furthermore, new pyridazinone derivatives have been synthesized and screened for their anticancer, antiangiogenic, and antioxidant activities.[9]

Synthesis Methodologies

The synthesis of D-4-chlorophenylglycine and its derivatives often involves stereoselective methods to obtain the desired enantiomerically pure compound. One common method is the enzymatic kinetic resolution of a racemic mixture.[2]

Experimental Protocol: Enzymatic Kinetic Resolution of DL-4-Chlorophenylglycine[2]

-

N-Acetylation: The racemic DL-4-chlorophenylglycine is first N-acetylated, for example, by refluxing with acetic acid and acetic anhydride. The resulting N-acetyl-DL-4-chlorophenylglycine is isolated by crystallization.

-

Enzymatic Resolution: The N-acetylated racemate is suspended in a buffered aqueous solution. Immobilized penicillin G acylase is added to the suspension. The enzyme selectively hydrolyzes the N-acyl group of the L-enantiomer.

-

Separation and Isolation: The L-4-chlorophenylglycine is precipitated by adjusting the pH to its isoelectric point and isolated by filtration. The remaining solution contains N-acetyl-(R)-4-chlorophenylglycine.

-

Hydrolysis: The N-acetyl-(R)-4-chlorophenylglycine is then hydrolyzed (e.g., by acid hydrolysis) to yield the desired (R)-4-chlorophenylglycine, which is subsequently purified.

Caption: Key steps in the enzymatic resolution of DL-4-chlorophenylglycine.

Conclusion

The diverse biological activities of D-4-chlorophenylglycine derivatives underscore their significant potential in drug discovery and development. From potent enzyme inhibitors for metabolic diseases to promising anti-inflammatory and antimicrobial agents, this chemical scaffold continues to be a fertile ground for therapeutic innovation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand upon the therapeutic applications of these versatile compounds. Further research, particularly in elucidating structure-activity relationships and mechanisms of action, will be crucial in translating the preclinical promise of D-4-chlorophenylglycine derivatives into clinically effective therapies.

References

- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

D-4-Chlorophenylglycine HCl: A Pivotal Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a drug molecule can dictate its efficacy, safety, and overall pharmacological profile. Chiral building blocks, such as D-4-Chlorophenylglycine hydrochloride, serve as fundamental starting materials and intermediates in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of D-4-Chlorophenylglycine HCl, detailing its synthesis, resolution, physicochemical properties, and its application in the discovery and development of novel therapeutics.

D-4-Chlorophenylglycine, a non-proteinogenic amino acid, offers a rigid scaffold and a defined stereocenter, making it an invaluable synthon for creating molecules with precise spatial orientations. Its derivatives have been explored for their potential in various therapeutic areas, including metabolic disorders and cardiovascular diseases. This guide will delve into the practical methodologies for its preparation and purification, present key quantitative data in accessible formats, and illustrate the logical workflows and biological pathways where this crucial building block plays a role.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its related forms is essential for its effective use in synthesis and formulation. The following tables summarize key quantitative data for the D-enantiomer hydrochloride salt, its racemic form, and the corresponding L-enantiomer.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride |

| Molecular Formula | C₈H₉Cl₂NO₂ |

| Molecular Weight | 222.07 g/mol |

| CAS Number | 108392-76-3 |

| Appearance | White to off-white crystalline powder |

| pKa (Predicted) | 1.81 ± 0.10 |

| Solubility | Soluble in water and alcohol solvents |

Table 2: Physicochemical Properties of DL-4-Chlorophenylglycine [2][3][4]

| Property | Value |

| Synonyms | (±)-α-Amino-4-chlorophenylacetic acid |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| CAS Number | 6212-33-5 |

| Appearance | White to light yellow crystal powder |

| Melting Point | 220-230 °C |

| Boiling Point | 328.8 ± 32.0 °C (Predicted) |

| Density | 1.392 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in 0.1mol/L NaOH (almost transparent) |

Table 3: Physicochemical Properties of L-4-Chlorophenylglycine

| Property | Value |

| Synonyms | (S)-2-amino-2-(4-chlorophenyl)acetic acid |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| CAS Number | 67336-19-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and H₂O (with sonication) |

Synthesis and Chiral Resolution

The production of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Racemic Synthesis: The Strecker Reaction

A common and efficient method for preparing racemic 4-chlorophenylglycine is the Strecker synthesis.[5][6][7][8] This multi-component reaction involves the treatment of an aldehyde (4-chlorobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a mixture of methanol and water.

-

Hydantoin Formation: Stir the mixture at an elevated temperature (e.g., 50-60 °C) for several hours. This initial step forms the intermediate 5-(4-chlorophenyl)hydantoin.

-

Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux for several hours to hydrolyze the hydantoin to the sodium salt of 4-chlorophenylglycine.

-

Decolorization and Precipitation: Cool the reaction mixture and treat it with activated carbon to remove colored impurities. Filter the mixture to remove the activated carbon.

-

Isolation: Carefully acidify the filtrate with a sulfuric acid solution to a pH of approximately 7. This will precipitate the racemic 4-chlorophenylglycine.

-

Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield the crude racemic product. A typical yield for this type of reaction is in the range of 58%.[9]

Chiral Resolution: Enzymatic Method

Enzymatic resolution is a highly effective and environmentally benign method for separating the enantiomers of racemic 4-chlorophenylglycine. The use of Penicillin G Acylase is a well-established technique for this purpose.[10][11]

-

N-Acetylation:

-

Suspend DL-4-chlorophenylglycine in a mixture of acetic acid and acetic anhydride.

-

Heat the mixture under reflux to achieve complete N-acetylation, forming N-acetyl-DL-4-chlorophenylglycine.

-

Cool the reaction mixture and isolate the product by crystallization. A yield of 95% can be expected for this step.[11]

-

-

Enzymatic Hydrolysis:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0).

-

Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

-

Add immobilized Penicillin G Acylase to the suspension. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC.

-

-

Separation and Isolation:

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

-

Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it. Isolate the L-enantiomer by filtration.

-

The remaining solution contains N-acetyl-D-4-chlorophenylglycine. Acidify the solution to precipitate this intermediate.

-

Hydrolyze the N-acetyl-D-4-chlorophenylglycine using acidic conditions to obtain the desired D-4-Chlorophenylglycine.

-

Purify the final product by recrystallization. This enzymatic resolution process can achieve high yields (around 90%) and excellent enantiomeric excess (>99%).[10][11]

-

The enantiomeric excess (e.e.) of D-4-Chlorophenylglycine is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[12][13]

-

Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC® T), is used.

-

Mobile Phase: A common mobile phase is a mixture of water and ethanol (e.g., 50:50 v/v), often with a small amount of a volatile salt like ammonium trifluoroacetate.[13]

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system. The D- and L-enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.

-

Calculation of Enantiomeric Excess: The e.e. is calculated from the areas of the two peaks using the following formula: e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

Applications in Drug Discovery

D-4-Chlorophenylglycine and its analogs are valuable building blocks in the synthesis of various pharmaceutical agents. The presence of the chlorophenyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Case Study: Clopidogrel (Plavix®)

While not a direct derivative of the 4-chloro isomer, the synthesis of the antiplatelet agent Clopidogrel (Plavix®) highlights the importance of chlorophenylglycine derivatives in medicine. The key chiral intermediate in the synthesis of Clopidogrel is the methyl ester of (S)-2-chlorophenylglycine.[10] The synthesis involves the resolution of racemic 2-chlorophenylglycine, followed by esterification and subsequent reaction steps to form the final drug molecule.[11][14] The enantiomerically pure starting material is crucial for the drug's activity. The conversion of the enantiomerically pure intermediate to Clopidogrel can be achieved in high yield (88%).[15]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

D-amino acid derivatives are of significant interest in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[16] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. Drugs like Trelagliptin are potent DPP-4 inhibitors used in the treatment of type 2 diabetes. While Trelagliptin itself does not contain the D-4-chlorophenylglycine moiety, the exploration of similar chiral building blocks is a key strategy in the design of novel DPP-4 inhibitors.

Visualizing Key Processes and Pathways

To further elucidate the role of this compound in drug discovery, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow, a relevant biological pathway, and the logical progression of a drug discovery program utilizing such a chiral building block.

Caption: Experimental workflow for the synthesis and resolution of D-4-Chlorophenylglycine.

Caption: Simplified DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.

Caption: Logical workflow for drug discovery utilizing a chiral building block.

Conclusion

This compound stands out as a versatile and valuable chiral building block for drug discovery and development. Its well-defined stereochemistry and the presence of a reactive chlorophenyl moiety provide a solid foundation for the synthesis of complex and potent pharmaceutical agents. The methodologies for its racemic synthesis via the Strecker reaction and subsequent enantiomeric purification through enzymatic resolution are robust and scalable, offering a reliable supply of this enantiopure intermediate. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the importance of chiral building blocks like this compound will only continue to grow, paving the way for the discovery of safer and more effective medicines.

References

- 1. This compound | C8H9Cl2NO2 | CID 12377066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. news-medical.net [news-medical.net]

- 9. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 10. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 15. pure.rug.nl [pure.rug.nl]

- 16. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-4-Chlorophenylglycine HCl in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4-Chlorophenylglycine HCl, a non-proteinogenic amino acid, has carved a significant niche in the field of asymmetric synthesis. Its rigid structure, conferred by the presence of a chlorine atom on the phenyl ring, and its inherent chirality make it a valuable asset for the stereocontrolled synthesis of complex organic molecules. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in asymmetric synthesis, primarily as a crucial chiral building block and by extension, as a potential chiral auxiliary. We will delve into its applications, present quantitative data from relevant transformations, provide detailed experimental protocols, and visualize key synthetic workflows.

Core Concepts in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its stereochemistry. Two key strategies employed in this field are the use of the "chiral pool," which utilizes readily available enantiopure natural products as starting materials, and the application of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

D-4-Chlorophenylglycine as a Chiral Building Block

The most prominent role of D-4-Chlorophenylglycine, specifically its (R)-enantiomer, is as a chiral building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its incorporation into the target molecule's scaffold provides a fixed stereocenter from which subsequent stereochemistry can be controlled.

A prime example is its use in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The (R)-4-chlorophenylglycine moiety is a critical component of the final drug structure, and its enantiopurity is paramount for the drug's efficacy and safety.

Enzymatic Resolution for Enantiopure D-4-Chlorophenylglycine

The production of enantiomerically pure D-4-Chlorophenylglycine often starts from a racemic mixture of DL-4-Chlorophenylglycine, which is then resolved. Enzymatic kinetic resolution is a highly efficient and widely used method for this purpose.

Experimental Protocol: Enzymatic Kinetic Resolution of DL-4-Chlorophenylglycine

This protocol is based on the enantioselective hydrolysis of the N-acyl derivative of the racemic amino acid using an immobilized enzyme, such as penicillin G acylase.[1]

1. N-Acetylation of DL-4-Chlorophenylglycine:

-

Suspend DL-4-Chlorophenylglycine in a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride).

-

Heat the mixture under reflux for a designated period to ensure complete N-acetylation.

-

Cool the reaction mixture to allow the N-acetyl-DL-4-chlorophenylglycine to crystallize.

-

Isolate the product by filtration and wash with a cold solvent.

2. Enzymatic Resolution:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).

-

Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

-

Add immobilized penicillin G acylase to the suspension. The enzyme-to-substrate ratio is a critical parameter to optimize for efficient resolution.

-

Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the pH change or by analyzing the concentration of the liberated L-4-chlorophenylglycine.

-

Once approximately 50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

3. Separation and Isolation:

-

Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate the free amino acid.

-

Isolate the L-4-chlorophenylglycine by filtration.

-

The filtrate now contains N-acetyl-D-4-chlorophenylglycine. Acidify the solution to precipitate the N-acetylated D-enantiomer.

-

Hydrolyze the N-acetyl-D-4-chlorophenylglycine (e.g., using acidic conditions) to obtain D-4-Chlorophenylglycine.

-

Purify the final product by recrystallization.

D-4-Chlorophenylglycine Derivatives as Chiral Auxiliaries

While direct applications of this compound as a traditional chiral auxiliary are not extensively documented, the broader class of phenylglycine derivatives has proven to be highly effective in this capacity. The principles governing the stereocontrol exerted by these derivatives can be extrapolated to D-4-Chlorophenylglycine. The presence of the chloro-substituent can be expected to influence the electronic and steric properties of the auxiliary, potentially leading to enhanced stereoselectivity in certain reactions.

Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a powerful method for the preparation of α-amino acids. By employing a chiral amine, such as an amide derived from D-phenylglycine, the reaction can be rendered highly diastereoselective. (R)-phenylglycine amide has been shown to be an excellent chiral auxiliary in the asymmetric Strecker reaction, often leading to nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation.[2][3]

Table 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

| Aldehyde/Ketone | Chiral Auxiliary | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| Pivaldehyde | (R)-Phenylglycine amide | Water | 93 | >99:1 |

| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | Methanol/Water | 76 | >99:1 |

Data sourced from Organic Letters, 2001, 3 (8), pp 1121–1124.[2]

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol illustrates the use of (R)-phenylglycine amide as a chiral auxiliary in the synthesis of (S)-tert-leucine.[2]

1. Amino Nitrile Formation:

-

To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.

-

Simultaneously, add a 30% aqueous solution of sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over 30 minutes.

-

Stir the mixture at 70°C for 24 hours. During this time, one diastereomer of the resulting amino nitrile selectively crystallizes out of the solution.

-

Cool the mixture to 30°C and isolate the solid amino nitrile by filtration. Wash the solid with water.

2. Hydrolysis and Auxiliary Removal:

-

The diastereomerically pure α-amino nitrile is then subjected to a series of steps to hydrolyze the nitrile and the amide, and to remove the chiral auxiliary.

-

This typically involves treatment with acid (e.g., 6 N HCl) at elevated temperatures to afford the target amino acid.

Diastereoselective Synthesis of β-Lactams

Derivatives of phenylglycine, particularly phenylglycinol, can be converted into chiral auxiliaries for the stereoselective synthesis of β-lactams, which are core structures of many antibiotic drugs.[4] One common method is the Staudinger ketene-imine cycloaddition. When a chiral auxiliary derived from phenylglycinol is attached to the ketene precursor, the [2+2] cycloaddition with an imine proceeds with high diastereoselectivity.

Potential Role in Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. The use of a chiral component in an MCR can induce asymmetry in the final product. This compound, with its amine and carboxylic acid functionalities, is a prime candidate for use as the chiral amino acid component in the Ugi reaction or a derivative could be used in the Passerini reaction. This would directly incorporate the chiral fragment into the product, influencing the stereochemistry of newly formed centers. While this application is more akin to a chiral building block, the principles of asymmetric induction are highly relevant.

Conclusion

This compound is a versatile and valuable compound in the realm of asymmetric synthesis. Its primary and well-established role is as a chiral building block, integral to the structure of important pharmaceuticals like Trelagliptin. The synthesis of its enantiopure form is efficiently achieved through enzymatic kinetic resolution.

While direct evidence for its widespread use as a traditional chiral auxiliary is limited in the reviewed literature, the successful application of other phenylglycine derivatives in asymmetric Strecker and β-lactam syntheses provides a strong foundation for its potential in this capacity. The chloro-substituent is likely to modulate the steric and electronic properties, offering opportunities for fine-tuning stereoselectivity. Furthermore, its structure is well-suited for application as a chiral component in multicomponent reactions, opening avenues for the rapid generation of diverse and complex chiral molecules. For researchers and professionals in drug development, this compound represents a key tool with both established and underexplored potential for advancing the frontiers of asymmetric synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Pharmaceutical Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of pharmaceutical development is in a constant state of evolution, driven by the pursuit of novel therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles. While the 20 proteinogenic amino acids have long served as the fundamental building blocks of peptide and protein-based drugs, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a transformative approach to overcoming the inherent limitations of their natural counterparts. This technical guide provides a comprehensive overview of the role of NPAAs in modern drug design, detailing their advantages, applications, and the experimental methodologies crucial for their successful implementation. Through an in-depth analysis of key examples and the provision of detailed experimental protocols, this document serves as a vital resource for researchers and scientists dedicated to advancing the frontiers of pharmaceutical innovation.

Introduction: Beyond the Canonical 20

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms.[1][2] Their structural diversity, which extends far beyond the confines of the 20 standard amino acids, offers a powerful toolkit for medicinal chemists and drug designers. By introducing novel side chains, stereochemistries, and backbone modifications, NPAAs can profoundly influence the physicochemical and biological properties of a peptide or small molecule drug.

The primary advantages of incorporating NPAAs into pharmaceutical candidates include:

-

Enhanced Proteolytic Stability: Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life. The introduction of NPAAs, such as D-amino acids or N-methylated amino acids, can sterically hinder protease recognition and cleavage, significantly improving metabolic stability.[3][4]

-

Improved Pharmacokinetic Properties: NPAAs can be utilized to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the incorporation of specific NPAAs can enhance oral bioavailability by increasing membrane permeability and reducing first-pass metabolism.

-

Increased Potency and Selectivity: The unique structural features of NPAAs can lead to more precise and potent interactions with biological targets. By optimizing the fit within a receptor's binding pocket, NPAAs can enhance binding affinity and selectivity, thereby increasing therapeutic efficacy and reducing off-target effects.

-

Conformational Constraint: The incorporation of cyclic or sterically hindered NPAAs can impose conformational rigidity on a peptide, locking it into a bioactive conformation. This pre-organization can lead to higher binding affinity and improved biological activity.

Quantitative Impact of Non-Proteinogenic Amino Acids on Drug Properties

The integration of NPAAs has led to the development of numerous successful therapeutics with demonstrably improved properties. The following tables summarize the quantitative enhancements observed in several key pharmaceutical agents.

| Drug | Non-Proteinogenic Amino Acid(s) | Property | Unmodified Peptide/Precursor | Modified Drug | Fold Improvement/Change | Reference(s) |

| Compstatin Analogs | Sarcosine, 1-methyl-Tryptophan, D-Tyrosine | Binding Affinity (KD, nM) | ~280 | Cp40: 0.5 | ~560-fold increase | [5] |

| Plasma Half-life (hours) | <1 | Cp40: 11.8 | >10-fold increase | [5] | ||

| Ixazomib | Boronic acid-containing NPAA | Oral Bioavailability (%) | N/A (IV administration of Bortezomib) | 58% | N/A | [1][3][6][7] |

| Lanreotide | D-Nal, D-Cys | Half-life (days) | Minutes (Somatostatin) | Autogel formulation: 21.6 - 22.0 | Significant increase | [2][8] |

| Romidepsin | Depsipeptide (ester bond) | Overall Response Rate (CTCL) | N/A | 34% - 38% | N/A | [9][10][11][12][13] |

| Tezepelumab | N/A (Monoclonal Antibody) | Annualized Asthma Exacerbation Rate Reduction (%) | Placebo | 46% - 71% | Significant reduction | [4][14][15][16][17] |

Signaling Pathways Modulated by NPAA-Containing Pharmaceuticals

The therapeutic effects of drugs incorporating non-proteinogenic amino acids are realized through their interaction with and modulation of specific cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development. Below are graphical representations of the key signaling pathways affected by several prominent NPAA-containing drugs.

Caption: Carfilzomib's mechanism of action involves the inhibition of the proteasome, leading to ER stress-induced apoptosis and suppression of pro-survival signaling pathways.

Caption: Romidepsin inhibits HDACs, leading to increased histone acetylation, altered gene expression, and the induction of apoptosis and cell cycle arrest.

Caption: Lanreotide binds to somatostatin receptors, leading to the inhibition of adenylyl cyclase and a reduction in hormone secretion and cell proliferation.

Experimental Protocols

The successful incorporation of non-proteinogenic amino acids into pharmaceutical candidates relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments cited in the development of NPAA-containing drugs.

Solid-Phase Peptide Synthesis (SPPS) of Lanreotide

This protocol outlines the manual solid-phase synthesis of Lanreotide, a cyclic octapeptide containing the NPAAs D-Naphthylalanine (D-Nal) and D-Cysteine (D-Cys).

Materials:

-

Rink Amide AM resin

-

Fmoc-protected amino acids: Fmoc-D-Nal-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Oxidizing agent for cyclization: Iodine

-

Purification: Preparative HPLC system with a C18 column

-

Analysis: Analytical HPLC, Mass Spectrometry

Procedure:

-

Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) in DMF.

-

Add HBTU and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the Lanreotide sequence, following the C-terminus to N-terminus direction.

-

Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.

-

Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain the crude linear peptide.

-

Cyclization (Disulfide Bond Formation):

-

Dissolve the crude linear peptide in a solution of acetic acid and water.

-

Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.

-

Stir the reaction for 1-2 hours.

-

Quench the excess iodine with a solution of ascorbic acid.

-

-

Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Confirm the purity and identity of the final Lanreotide product using analytical HPLC and mass spectrometry.

In Vitro Serum Stability Assay

This protocol describes a general method for assessing the stability of a peptide in human serum.

Materials:

-

Test peptide

-

Human serum (pooled)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

-

Incubation:

-

In a microcentrifuge tube, mix 90 µL of human serum with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 20 µL aliquot of the incubation mixture.

-

Protein Precipitation: Immediately add 40 µL of ACN containing 1% TFA to the aliquot to precipitate the serum proteins and stop the enzymatic degradation.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

HPLC-MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer.

-

Quantify the amount of intact peptide remaining at each time point by measuring the peak area of the corresponding mass chromatogram.

-

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide in serum.

Conclusion and Future Directions

The integration of non-proteinogenic amino acids has unequivocally revolutionized pharmaceutical development, enabling the creation of drugs with superior stability, potency, and pharmacokinetic profiles. The examples and methodologies presented in this guide underscore the profound impact of this strategy across a diverse range of therapeutic areas. As our understanding of the intricate interplay between molecular structure and biological function continues to deepen, the rational design and synthesis of novel NPAAs will undoubtedly unlock new avenues for therapeutic intervention.

Future research will likely focus on the development of more efficient and stereoselective synthetic methods for a wider array of NPAAs. Furthermore, the application of computational modeling and machine learning will play an increasingly important role in predicting the optimal NPAA substitutions for achieving desired drug properties. The continued exploration of this vast chemical space promises to yield the next generation of innovative and life-changing medicines.

References

- 1. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of a new Autogel formulation of the somatostatin analogue lanreotide after a single subcutaneous dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ninlaro.com [ninlaro.com]

- 4. hcplive.com [hcplive.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. iris.unito.it [iris.unito.it]

- 8. Pharmacokinetics and population pharmacodynamic analysis of lanreotide Autogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ashpublications.org [ashpublications.org]

- 11. Efficacy and Treatment-Related Adverse Events of Romidepsin in PTCL Clinical Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docwirenews.com [docwirenews.com]

- 15. astrazeneca.com [astrazeneca.com]

- 16. healio.com [healio.com]

- 17. Tezepelumab for Severe Asthma: One Drug Targeting Multiple Disease Pathways and Patient Types - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of D-4-Chlorophenylglycine hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of D-4-Chlorophenylglycine Hydrochloride

Introduction